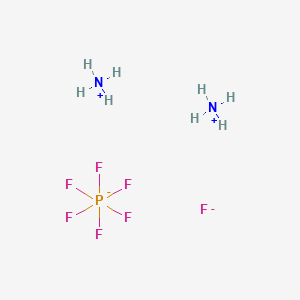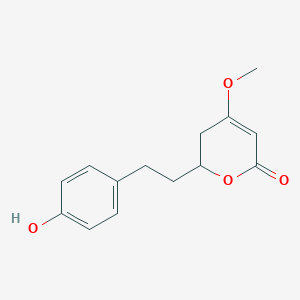
4'Hydroxy-7,8-dihydro Kavain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’Hydroxy-7,8-dehydro Kavain is a derivative of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). Kavalactones are known for their psychoactive properties, and 4’Hydroxy-7,8-dehydro Kavain is no exception. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’Hydroxy-7,8-dehydro Kavain typically involves the hydroxylation of 7,8-dehydro Kavain. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of 4’Hydroxy-7,8-dehydro Kavain can be achieved through large-scale extraction from kava roots followed by chemical modification. The process involves solvent extraction, purification, and subsequent chemical reactions to introduce the desired functional groups. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 4’Hydroxy-7,8-dehydro Kavain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 4’Hydroxy-7,8-dehydro Kavain, each with distinct pharmacological properties .
Scientific Research Applications
4’Hydroxy-7,8-dehydro Kavain has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other kavalactones and related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of natural health products and dietary supplements
Mechanism of Action
The mechanism of action of 4’Hydroxy-7,8-dehydro Kavain involves its interaction with various molecular targets and pathways:
GABA Receptors: The compound modulates gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects.
Ion Channels: It affects voltage-gated sodium and calcium channels, contributing to its anticonvulsant properties.
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, influencing serotonin, norepinephrine, and dopamine levels
Comparison with Similar Compounds
4’Hydroxy-7,8-dehydro Kavain is compared with other kavalactones such as:
Kavain: The parent compound with similar anxiolytic properties but different pharmacokinetics.
Dihydro-5,6-dehydrokavain: Another kavalactone with distinct chemical structure and biological activity.
Methysticin: Known for its sedative effects and different molecular targets
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,9,12,15H,4,7-8H2,1H3 |
InChI Key |
CATKBYILMDGPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




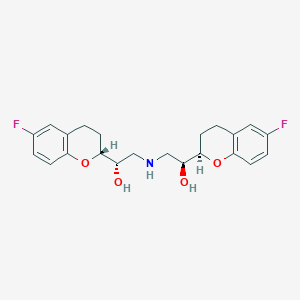
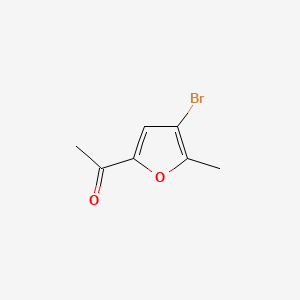


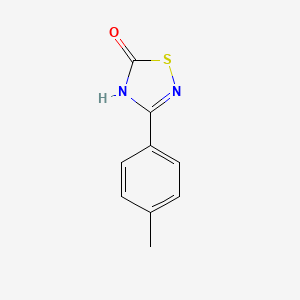
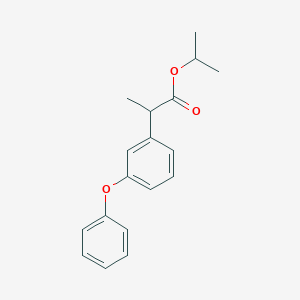
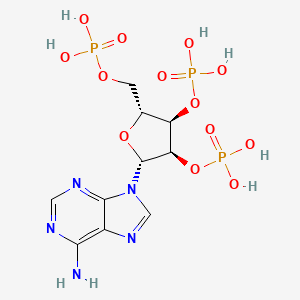

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
